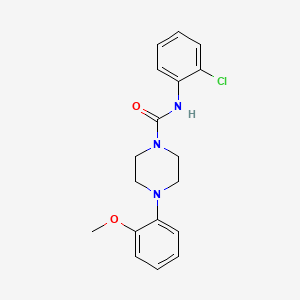
N-(2-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 2-chloroaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved may include:
Receptors: Binding to specific receptors such as serotonin or dopamine receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)piperazine: Lacks the methoxyphenyl group.
4-(2-methoxyphenyl)piperazine-1-carboxamide: Lacks the chlorophenyl group.
N-(2-chlorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carboxamide: Hydroxy group instead of methoxy group.
Uniqueness
N-(2-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both the chlorophenyl and methoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-17-9-5-4-8-16(17)21-10-12-22(13-11-21)18(23)20-15-7-3-2-6-14(15)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBDJHQZBCGQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(1H-pyrazol-1-yl)propyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5630028.png)
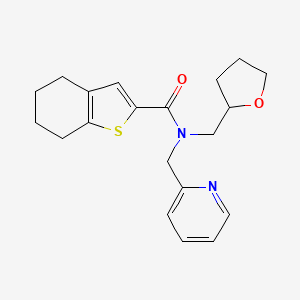
![1-[(4-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5630034.png)
![1-[2-(3-bromophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone](/img/structure/B5630037.png)
![3-chloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5630045.png)
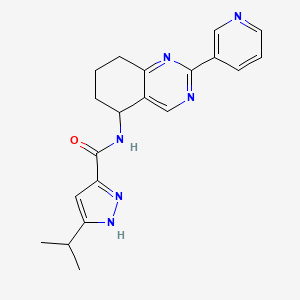
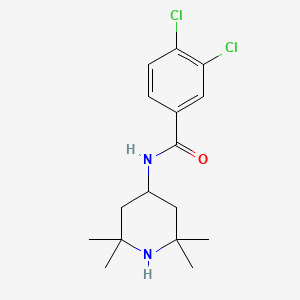
![N-{2-[3-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B5630070.png)
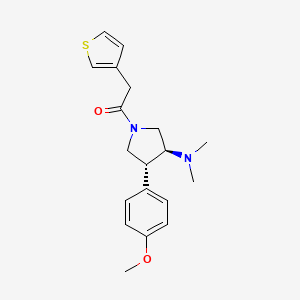
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B5630097.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B5630117.png)
![4-[2-(4-pyrimidin-4-ylpiperazin-1-yl)ethyl]morpholine](/img/structure/B5630125.png)
![5,7-dimethyl-N-[3-(methylthio)propyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5630132.png)
![5-cyclobutyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5630137.png)
